molecular formula C10H11F2NO3S B1457060 N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide CAS No. 918523-55-4

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Cat. No.: B1457060
CAS No.: 918523-55-4
M. Wt: 263.26 g/mol
InChI Key: OTXXZAVKXLYSJO-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C10H11F2NO3S and its molecular weight is 263.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXXZAVKXLYSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To propane-2-sulfonic acid (2,4-difluoro-phenyl)-amide (59, 2.35 g, 9.95 mmol) in tetrahydrofuran (70 mL) under an atmosphere of nitrogen cooled with a dry ice/acetone bath was added 1.60 M of n-butyllithium (1.60 M in hexane, 6.53 mL, 10.45 mmol). The reaction was stirred for 40 minutes, and then another portion of n-butyllithium (1.60 M in hexane, 6.84 mL, 10.94 mmol). The reaction was stirred for 1 hour and N,N-dimethylformamide (0.92 mL, 11.9 mmol) was added. The reaction was allowed to warm to room temperature overnight. The reaction was poured into water extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography (dichloromethane/methanol 5%) to give the compound (60, 1.4 g, 53.4%). MS (ESI) [M−H+]−=263.4.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step Two
Quantity
6.84 mL
Type
reactant
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Reactant of Route 5
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Reactant of Route 6
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N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

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